![molecular formula C11H14ClNO B1520303 2-[4-(丙-2-炔-1-基氧基)苯基]乙胺盐酸盐 CAS No. 1221725-46-7](/img/structure/B1520303.png)
2-[4-(丙-2-炔-1-基氧基)苯基]乙胺盐酸盐
描述
“2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1221725-46-7 . It has a molecular weight of 211.69 . This compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
Chemical Reactions Analysis
This compound, when appended to a ligand or pharmacophore through its amine linker, allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .It is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.
科学研究应用
生物化学:化学探针合成
该化合物作为化学探针合成中的三功能构建块,包含光活化苯甲酰基、炔烃标签和胺合成手柄 。它用于创建可以通过紫外光激活以共价修饰生物靶标的探针,这对于研究细胞内蛋白质功能和相互作用至关重要。
药理学:药物开发
在药理学中,该化合物中存在的炔丙基是几种药物中的重要药效基团,例如厄洛替尼和依法韦仑 。 据报道,它可以诱导 sAPPα 的分泌并增加 MAPK 磷酸化,提示其在神经退行性疾病中的潜在治疗应用 。
有机合成:炔丙基化反应
该化合物用于有机合成,特别是在炔丙基化反应中,这些反应对于创建复杂分子至关重要。 这些反应是合成具有潜在生物活性的新化合物的基础 。
药物化学:配体设计
在药物化学中,该化合物的胺连接体用于连接配体或药效基团,从而使紫外光诱导的生物靶标的共价修饰成为可能。 这在设计新药和治疗剂方面特别有用 。
化学工程:工艺优化
化学工程师可以探索该化合物在工艺优化中的应用,特别是在涉及叠氮化物-炔烃点击化学形成三唑键的反应中。 该反应对于各种材料和化学品的合成至关重要 。
材料科学:功能材料开发
最后,在材料科学中,该化合物通过点击化学与叠氮化物化合物反应形成三唑键的能力被利用来开发功能材料。 这些材料在涂料、聚合物以及电子器件组件中都有应用 。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, enabling uv light-induced covalent modification .
Mode of Action
The compound interacts with its targets through a mechanism that involves UV light-induced covalent modification . This interaction results in changes at the molecular level, which can potentially lead to downstream effects in the biological system.
Result of Action
The compound’s ability to induce uv light-activated covalent modifications suggests potential applications in various biological contexts .
生化分析
Biochemical Properties
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Cellular Effects
The effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, it can alter the signaling pathways associated with neurotransmitters, leading to changes in gene expression and metabolic processes within the cell . These effects can be observed in neuronal cells, where the compound may enhance neurotransmitter levels and influence synaptic transmission.
Molecular Mechanism
At the molecular level, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride exerts its effects through specific binding interactions with monoamine oxidase enzymes. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with the active site of the enzyme, leading to its inhibition. This inhibition prevents the breakdown of monoamines, resulting in increased levels of neurotransmitters. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by increasing neurotransmitter levels and improving mood and behavior. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is involved in metabolic pathways related to the metabolism of monoamines. The compound interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This interaction affects metabolic flux and metabolite levels, leading to increased concentrations of serotonin, dopamine, and norepinephrine . The compound may also interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation.
Transport and Distribution
Within cells and tissues, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical and cellular effects .
属性
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFZGLDXINQJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221725-46-7 | |
| Record name | 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



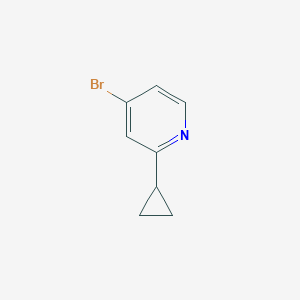


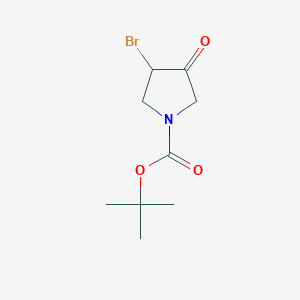

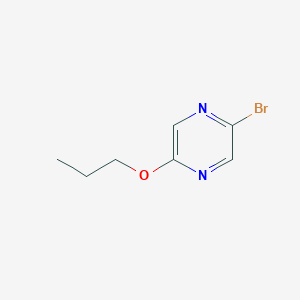


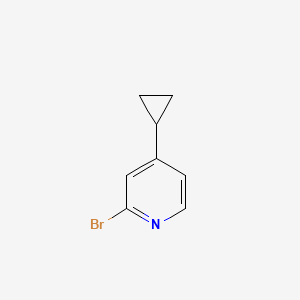
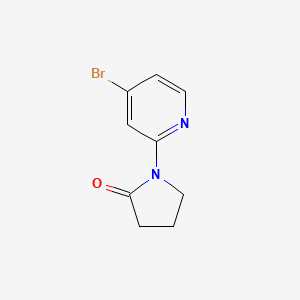



![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)